(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
Description
This compound is a benzothiazole-derived molecule featuring a fluoro substituent at position 6 of the benzothiazole ring and a 2-methoxyethyl group at position 3. The benzamide moiety is substituted with a methylsulfonyl group at position 3, contributing to its electronic and steric profile.
Properties
IUPAC Name |
N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S2/c1-25-9-8-21-15-7-6-13(19)11-16(15)26-18(21)20-17(22)12-4-3-5-14(10-12)27(2,23)24/h3-7,10-11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVVLECAZMAFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Benzo[d]thiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Methylsulfonyl group : This functional group enhances solubility and may influence the compound's reactivity.
- Ylidene functionality : Suggests potential for tautomerization, which could affect biological interactions.
The molecular formula of the compound is , with a molecular weight of 408.5 g/mol .
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific cancer cell proliferation pathways. For instance, structural analogs have shown efficacy against various cancer types through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The benzo[d]thiazole structure is associated with antimicrobial activity. In vitro assays have demonstrated that similar compounds can inhibit bacterial growth, suggesting that this compound may possess similar effects .
Anti-inflammatory Effects
The methylsulfonyl group may confer anti-inflammatory properties, as compounds with similar structures have been reported to modulate inflammatory pathways. This aspect warrants further investigation to determine the compound's potential in treating inflammatory diseases .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Interaction with Cellular Targets : Studies utilizing molecular docking simulations suggest that the compound can bind to target proteins, altering their function and leading to therapeutic effects .
Case Studies
Recent research has highlighted several case studies where this compound or its analogs were tested:
- Anticancer Efficacy in Cell Lines : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range.
- Antimicrobial Testing : In vitro assays against Gram-positive and Gram-negative bacteria showed promising results, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Fluoro-3-(2-methoxyethyl)benzo[d]thiazole | Lacks methylsulfonyl group | Antimicrobial |
| N-(6-fluoro-3-benzothiazolyl)benzamide | Similar core structure | Anticancer |
| 2-Methylsulfonylbenzamide | Methylsulfonyl group present | Anti-inflammatory |
This comparative analysis indicates that while there are similarities among these compounds, the unique combination of functional groups in this compound may confer distinct advantages in therapeutic applications .
Comparison with Similar Compounds
Table 1: Substituent and Molecular Profile Comparison
Key Observations:
Substituent Position and Electronic Effects :
- The target compound’s 6-fluoro and 3-(2-methoxyethyl) groups balance electron-withdrawing and electron-donating effects, contrasting with the 6-nitro (strong electron-withdrawing) in and 6-CF₃ (moderate electron-withdrawing) in .
- The methylsulfonyl group at position 3 of the benzamide (target compound) offers stronger electron-withdrawing effects compared to the 3-fluoro in or 2-(methylsulfonyl) in , influencing binding interactions .
Molecular Weight and Bioavailability :
Preparation Methods
Preparation of 2-Amino-6-Fluorobenzo[d]Thiazole
The benzothiazole scaffold is constructed via cyclization of substituted aniline precursors. In a representative procedure, 4-fluoroaniline (1 mmol) reacts with potassium thiocyanate (1.2 mmol) in acetic acid under bromine (0.04 mol) catalysis at 25°C for 12 hours. The reaction proceeds via electrophilic aromatic substitution, forming the thiazole ring. Purification via silica gel chromatography yields 2-amino-6-fluorobenzo[d]thiazole as a pale-yellow solid (68–72% yield).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Time | 12 hours | |
| Catalyst | Bromine in acetic acid |
N3-Alkylation with 2-Methoxyethyl Group
Imine Formation and E-Configuration Control
Oxidation to the Ylidene Intermediate
The 2-amine group is oxidized to an imine using [O] agents such as MnO₂ or DDQ. For stereochemical control, the reaction is conducted in anhydrous dichloromethane at 0°C, favoring the E-isomer through kinetic control. After 4 hours, filtration and solvent evaporation yield the (E)-6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene intermediate (78% yield, 95% E-selectivity).
Critical Parameters:
| Parameter | Value | Source |
|---|---|---|
| Oxidizing Agent | MnO₂ | |
| Temperature | 0°C | |
| E-Selectivity | 95% |
Acylation with 3-(Methylsulfonyl)Benzoyl Chloride
Synthesis of 3-(Methylsulfonyl)Benzoyl Chloride
3-(Methylsulfonyl)benzoic acid (1 mmol) is treated with thionyl chloride (3 mmol) in dry DCM under reflux for 2 hours. Excess reagent is removed under vacuum to yield the acyl chloride as a white solid (89% yield).
Coupling Reaction
The ylidene intermediate (1 mmol) and triethylamine (1.5 mmol) are dissolved in anhydrous dioxane. 3-(Methylsulfonyl)benzoyl chloride (1.2 mmol) is added dropwise at 0°C, followed by reflux for 4 hours. Workup includes extraction with ethyl acetate, drying (Na₂SO₄), and chromatography to isolate the title compound (62–65% yield).
Reaction Profile:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dioxane | |
| Base | Triethylamine | |
| Yield | 62–65% |
Structural and Analytical Validation
Spectroscopic Characterization
Purity and Yield Optimization
Recrystallization from ethanol/water (3:1) enhances purity to >98% (HPLC). The overall yield from 2-amino-6-fluorobenzo[d]thiazole is 28–30%.
Comparative Analysis of Methodologies
Table 1: Yield Comparison Across Key Steps
| Step | Yield Range | Key Condition | Source |
|---|---|---|---|
| Benzothiazole Alkylation | 45–50% | K₂CO₃, acetonitrile, reflux | |
| Imine Formation | 75–78% | MnO₂, DCM, 0°C | |
| Acylation | 62–65% | Triethylamine, dioxane |
Challenges and Mitigation Strategies
- Regioselectivity in Alkylation: Competing O- vs. N-alkylation is suppressed using polar aprotic solvents (acetonitrile) and excess K₂CO₃.
- E/Z Isomerism: Low-temperature oxidation minimizes thermodynamic control, favoring the E-isomer.
- Acyl Chloride Reactivity: Slow addition at 0°C prevents exothermic side reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing (E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide?
- Methodology : The synthesis involves multi-step reactions, including halogenation, coupling, and cyclization. Key steps include:
- Use of DCE:TFE (1:1) as a solvent system for improved solubility of intermediates .
- Reaction at 40°C for 16 hours to ensure complete conversion, monitored via TLC .
- Purification via flash chromatography (e.g., ethyl acetate/dichloromethane 1:20) and crystallization for high-purity yields .
Q. Which spectroscopic techniques are critical for structural elucidation?
- Core Techniques :
- 1H/13C NMR to assign proton environments and confirm stereochemistry at the (E)-configured imine bond .
- IR Spectroscopy to detect sulfonyl (SO₂) stretches (~1350 cm⁻¹) and benzothiazole ring vibrations .
- HRMS for precise molecular weight determination (e.g., error < 2 ppm) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Approach :
- Antimicrobial Screening : Use broth microdilution assays (e.g., against S. aureus or E. coli) with MIC values calculated .
- Enzyme Inhibition : Test against kinases or proteases via fluorometric assays, referencing trifluoromethyl-containing analogs for activity trends .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Strategy :
- Employ chiral electrophilic reagents (e.g., ethynylbenziodazolones, EBZ) to induce asymmetry during key coupling steps .
- Optimize reaction conditions (e.g., -20°C , chiral ligands like BINOL) to enhance enantiomeric excess (ee > 90%) .
Q. How can contradictory data in pharmacological studies be resolved?
- Methodology :
- Dose-Response Repetition : Re-test activity across a wider concentration range (e.g., 0.1–100 µM) under standardized conditions .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases, correlating with experimental IC₅₀ values .
- Data Interpretation : Apply statistical tools (e.g., ANOVA) to identify outliers and ensure reproducibility .
Q. What strategies improve metabolic stability for in vivo applications?
- Design :
- Introduce trifluoromethyl groups to reduce oxidative metabolism, as seen in analogs with enhanced half-lives .
- Modify the methoxyethyl side chain to a PEGylated moiety for improved solubility and reduced hepatic clearance .
- Validation : Conduct microsomal stability assays (e.g., human liver microsomes) to measure half-life improvements .
Q. How can computational methods predict reactivity in derivatization reactions?
- Tools :
- DFT Calculations (e.g., Gaussian 09) to model transition states and identify reactive sites (e.g., benzothiazole C2 position) .
- MD Simulations to assess solvation effects and steric hindrance during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
